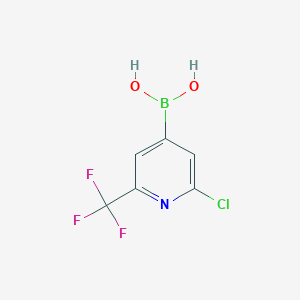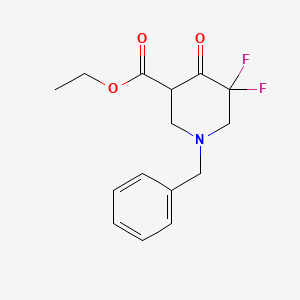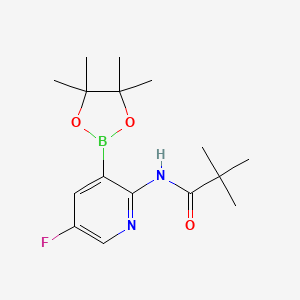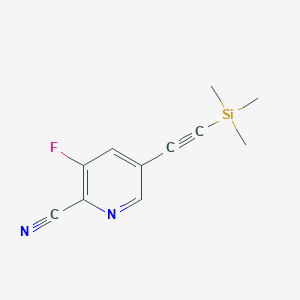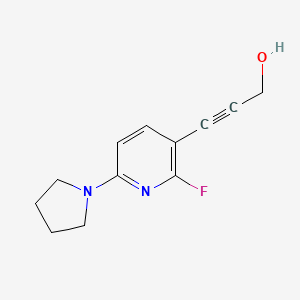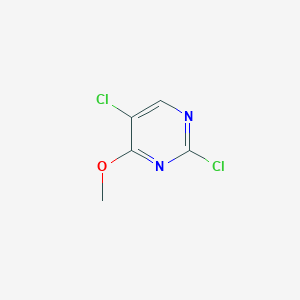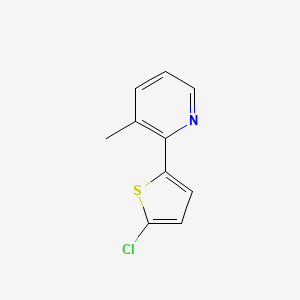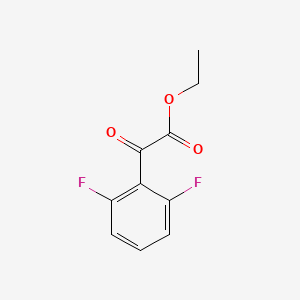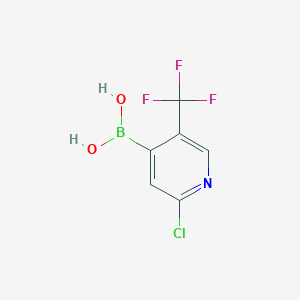![molecular formula C14H10I2N2O2S B1391967 2,3-Diiodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1246088-65-2](/img/structure/B1391967.png)
2,3-Diiodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
The compound “2,3-Diiodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule that contains several functional groups. It has a pyrrolo[2,3-b]pyridine core, which is a type of nitrogen-containing heterocycle . This core is substituted with a phenylsulfonyl group at the 1-position, a methyl group at the 5-position, and two iodine atoms at the 2 and 3 positions.
Molecular Structure Analysis
The presence of the pyrrolo[2,3-b]pyridine core suggests that this compound may exhibit aromaticity, contributing to its stability . The iodine atoms, being halogens, are likely to be involved in halogen bonding interactions.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The iodine atoms could potentially undergo substitution reactions . The phenylsulfonyl group might also participate in various reactions .Applications De Recherche Scientifique
- Application: The indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation. Electrophilic substitution can be combined with inter- or intramolecular addition at C-2 .
- Method: Indole is treated with sec-BuLi (or LDA) and quenched with iodoethane .
- Results: Indole was found to have the relative reactivity 5.55. The 1-methyl (5.75) and 1,2-dimethyl derivatives are more reactive, while 2-methylindole is somewhat less reactive (4.42) because of its steric effects .
- Application: A novel generation of indole-2,3-quinodimethanes via the deamination of 1,2,3,4-tetrahydropyrrolo .
- Method: 2,3-Dimethyl-1-(phenylsulfonyl)indole, N-bromosuccinimide (NBS), and benzoyl peroxide were stirred in carbon tetrachloride .
- Results: The generation of 2,3-diethylidene-1-(phenylsulfonyl)indoline from 2,3-diethyl-1-(phenylsulfonyl)indole .
Electrophilic Substitution Reactions of Indoles
Generation of Indole-2,3-quinodimethanes
Anti-inflammatory and Analgesic Activities of Indole Derivatives
- Application: Indole itself gives mainly 3-methylthioindole (57%) with 1.5 equiv. of the reagent, but the 1,3- (61%) and 2,3- (22%) bis-sulfenyl derivatives are the main products with 2.5 equiv .
- Method: Indole is treated with sec-BuLi (or LDA) and quenched with iodoethane .
- Results: Indole was found to have the relative reactivity 5.55. The 1-methyl (5.75) and 1,2-dimethyl derivatives are more reactive, while 2-methylindole is somewhat less reactive (4.42) because of its steric effects .
- Application: A novel generation of indole-2,3-quinodimethanes via the deamination of 1,2,3,4-tetrahydropyrrolo .
- Method: 2,3-Dimethyl-1-(phenylsulfonyl)indole, N-bromosuccinimide (NBS), and benzoyl peroxide were stirred in carbon tetrachloride .
- Results: The generation of 2,3-diethylidene-1-(phenylsulfonyl)indoline from 2,3-diethyl-1-(phenylsulfonyl)indole .
Synthesis of Indole Derivatives
Generation of Indole-2,3-quinodimethanes
- Application: The indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation. Electrophilic substitution can be combined with inter- or intramolecular addition at C-2 .
- Method: Indole is treated with sec-BuLi (or LDA) and quenched with iodoethane .
- Results: Indole was found to have the relative reactivity 5.55. The 1-methyl (5.75) and 1,2-dimethyl derivatives are more reactive, while 2-methylindole is somewhat less reactive (4.42) because of its steric effects .
- Application: A novel generation of indole-2,3-quinodimethanes via the deamination of 1,2,3,4-tetrahydropyrrolo .
- Method: 2,3-Dimethyl-1-(phenylsulfonyl)indole, N-bromosuccinimide (NBS), and benzoyl peroxide were stirred in carbon tetrachloride .
- Results: The generation of 2,3-diethylidene-1-(phenylsulfonyl)indoline from 2,3-diethyl-1-(phenylsulfonyl)indole .
Electrophilic Substitution Reactions of Indoles
Generation of Indole-2,3-quinodimethanes
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-2,3-diiodo-5-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10I2N2O2S/c1-9-7-11-12(15)13(16)18(14(11)17-8-9)21(19,20)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLZTMYXHYDXTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C(=C2I)I)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10I2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678449 | |
| Record name | 1-(Benzenesulfonyl)-2,3-diiodo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diiodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1246088-65-2 | |
| Record name | 2,3-Diiodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzenesulfonyl)-2,3-diiodo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



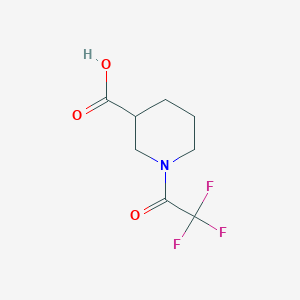
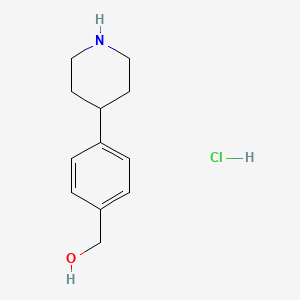
![(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine](/img/structure/B1391888.png)
![Tert-butyl 6-methoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391889.png)
![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1391891.png)
